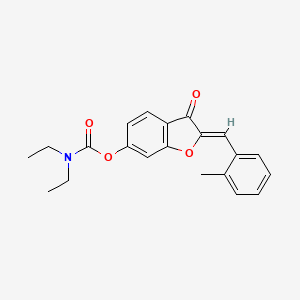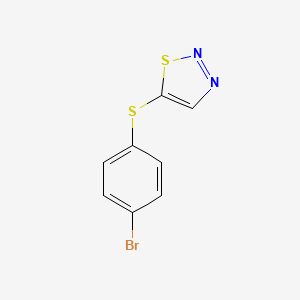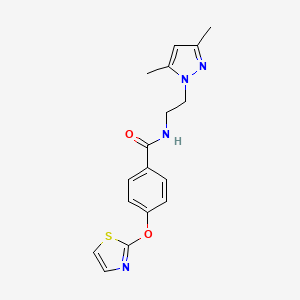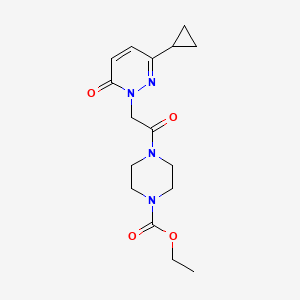![molecular formula C12H18ClNO2S B2994917 [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine CAS No. 898081-20-4](/img/structure/B2994917.png)
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is a chemical compound that has gained widespread attention in the scientific community. It is a sulfonyl derivative of aniline and is commonly used in various research applications. The compound has been found to possess several unique properties that make it an ideal candidate for scientific research.
Mecanismo De Acción
The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves the inhibition of enzymes by binding to their active sites. The compound has been found to be particularly effective against enzymes that play a crucial role in various disease processes, such as cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has been found to exert several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. These effects make it a promising candidate for the development of new drugs to treat various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its inhibitory activity against enzymes makes it an ideal candidate for the development of new drugs. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the use of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine in scientific research. One potential application is the development of new drugs to treat cancer, inflammation, and neurological disorders. Another direction is the exploration of the compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is a chemical compound with several unique properties that make it an ideal candidate for scientific research. The compound has been extensively used in medicinal chemistry and has been found to possess potent inhibitory activity against several enzymes. While the compound has some limitations, its potential for the development of new drugs and diagnostic tools makes it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves the reaction of 4-chloro-2,5-dimethylaniline with ethyl chloroformate and triethylamine. The reaction results in the formation of the desired product with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has been extensively used in scientific research, particularly in the field of medicinal chemistry. The compound has been found to possess potent inhibitory activity against several enzymes, including proteases, kinases, and phosphodiesterases. This property makes it an ideal candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSUIHXJVSQUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)


![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)






![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)